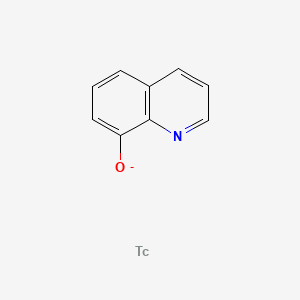

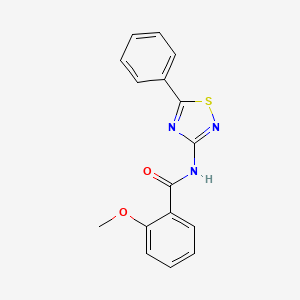

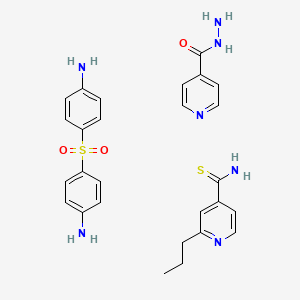

![molecular formula C23H19N3O4S B1228373 N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide](/img/structure/B1228373.png)

N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide is an aromatic amide.

Applications De Recherche Scientifique

Antitumor Effects

N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide, a quinoline 3-carboxamide, has shown promising antitumor effects in studies. For instance, linomide, a quinoline 3-carboxamide, demonstrated significant antitumor effects against Dunning R-3327 rat prostatic cancers. The study revealed that linomide exhibited a reproducible antitumor effect across all tested prostatic cancers, irrespective of their growth rates or other characteristics. It induced a cytotoxic response in prostatic cancer cells, leading to the retardation of growth rate in both primary prostatic cancers and metastatic lesions. This effect was only observed in vivo and required continuous treatment, suggesting a potential role in cancer therapy (Ichikawa et al., 1992).

Metabolic Profiling

The compound is also subject to extensive metabolic processing. For instance, the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) showed extensive metabolism with several identified metabolites in nonhuman primates. This extensive metabolism included cytochrome P450-mediated ring oxidation and subsequent transformations like conjugation to sulfate or beta-glucuronic acid. These metabolic pathways are crucial in understanding the compound's bioactivity and potential toxicological impacts (Snyderwine et al., 1992).

Neurotropic and Psychotropic Profiling

Quinoline derivatives have been explored for their neurotropic and psychotropic properties. Research involving novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones showed specific sedative effects and considerable anti-amnesic activity, indicating potential applications in the treatment of various neurological and psychological disorders (Podolsky et al., 2017).

Hypoglycemic and Hypolipidemic Activities

Studies have also investigated the hypoglycemic and hypolipidemic activities of quinoline derivatives, indicating their potential in managing conditions like diabetes. For instance, modifications to the lipophilic side chain of Glibenclamide, a known hypoglycemic drug, have shown to possibly increase the drug's receptor affinity or half-life, thereby enhancing its anti-hyperglycemic and anti-lipidemic activities (Ahmadi et al., 2014).

Propriétés

Nom du produit |

N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide |

|---|---|

Formule moléculaire |

C23H19N3O4S |

Poids moléculaire |

433.5 g/mol |

Nom IUPAC |

N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]quinoline-2-carboxamide |

InChI |

InChI=1S/C23H19N3O4S/c1-30-22-12-5-4-11-20(22)26-31(28,29)18-9-6-8-17(15-18)24-23(27)21-14-13-16-7-2-3-10-19(16)25-21/h2-15,26H,1H3,(H,24,27) |

Clé InChI |

QEXWIBSUYZXMOH-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

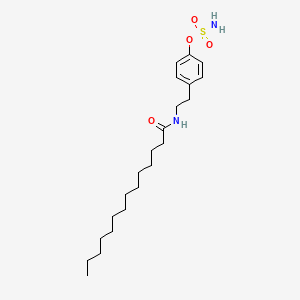

![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)

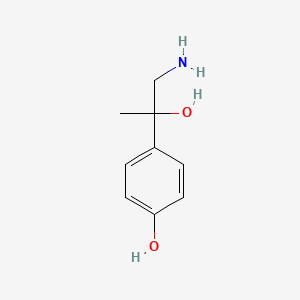

![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)

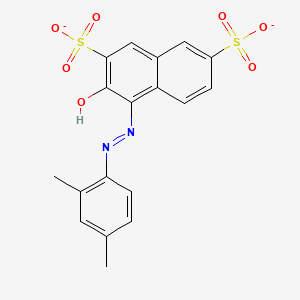

![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)

![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)

![(8R,9S,10R,13S,14S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B1228310.png)